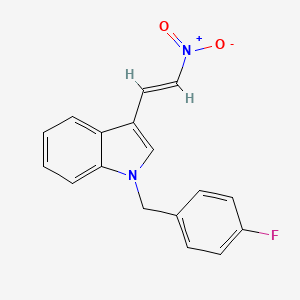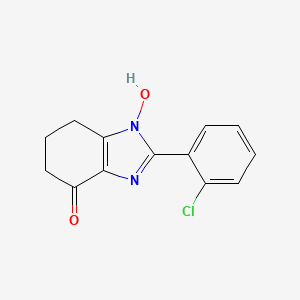
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound that belongs to the indole family of organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal growth. The anti-inflammatory properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce tumor growth and increase survival rates. The compound has also been shown to reduce bacterial and fungal growth in vitro. Additionally, it has been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for cancer chemotherapy. Additionally, the compound has been shown to have antimicrobial and anti-inflammatory properties, making it a versatile compound for research. However, the limitations of the compound include its moderate yield and purity, which can make it difficult to work with in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. The compound's potential applications in material science and organic synthesis also warrant further investigation. Finally, more studies are needed to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound with promising applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound's anticancer, antimicrobial, and anti-inflammatory properties make it a versatile compound for research. However, further studies are needed to fully elucidate the compound's mechanism of action and potential applications in various diseases.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole involves the condensation of 4-fluorobenzaldehyde and 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the indole ring. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer chemotherapy. Additionally, it has been found to inhibit the growth of various bacterial and fungal strains, making it a potential antimicrobial agent. The anti-inflammatory properties of the compound have also been explored, and it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQESWKYNPHIO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
